Astemizole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.20e-03 g/L

Synonyms

Canonical SMILES

Understanding Drug Metabolism and Pharmacokinetics

Astemizole-d3, a deuterated form of Astemizole, is a valuable tool for researchers investigating drug metabolism and pharmacokinetics []. Deuterium labeling involves replacing specific hydrogen atoms in the molecule with deuterium, a heavier isotope. This allows scientists to track the drug's journey through the body, including its absorption, distribution, metabolism (breakdown), and excretion []. Astemizole-d3 helps researchers gain insights into how the body processes the drug, which can inform the development of safer and more effective medications.

Investigating Drug-Drug Interactions

Astemizole can interact with other medications, potentially leading to adverse effects. Research using Astemizole-d3 can help assess these interactions []. By studying how the drug is metabolized by enzymes and how it interacts with cellular receptors, researchers can identify potential problems and develop strategies to avoid them when designing new medications.

Astemizole is a synthetic organic compound primarily recognized as a second-generation antihistamine. It was initially developed by Janssen Pharmaceutica in 1977 and marketed under the brand name Hismanal. The compound's chemical formula is with a molar mass of approximately 458.57 g/mol. Astemizole functions as a selective antagonist of the histamine H1 receptor, effectively preventing the actions of histamine, which include the formation of edema and pruritus in allergic reactions. Despite its efficacy, astemizole was withdrawn from the market in 1999 due to serious side effects, including cardiac arrhythmias associated with prolongation of the QTc interval caused by hERG channel blockade .

Astemizole acts as a competitive antagonist at histamine H1 receptors []. Histamine, released by immune cells during an allergic reaction, binds to H1 receptors, triggering allergy symptoms like runny nose, itching, and sneezing []. Astemizole competes with histamine for binding sites on H1 receptors, preventing histamine from exerting its effects []. This alleviates allergy symptoms for a prolonged period due to astemizole's long-lasting action.

Astemizole's withdrawal highlights the importance of drug safety. At high doses or when combined with CYP3A4 inhibitors, astemizole can prolong the QT interval on the electrocardiogram (ECG) [, ]. This electrical abnormality in the heart can lead to potentially fatal arrhythmias (irregular heartbeats) []. The risk is particularly high for individuals with underlying heart conditions or electrolyte imbalances [].

Astemizole undergoes hepatic metabolism primarily via the cytochrome P450 enzyme system, particularly CYP3A4. This metabolic pathway is crucial for its biotransformation into various metabolites, some of which may retain pharmacological activity. The compound's interactions with other drugs metabolized by CYP3A4 can lead to significant drug-drug interactions, emphasizing the importance of understanding its metabolic profile .

The synthesis of astemizole involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes:

- Formation of the benzimidazole core: This is achieved through condensation reactions involving o-phenylenediamine and appropriate carboxylic acids.

- Introduction of p-fluorobenzyl and p-methoxyphenethyl groups: These substituents are added via nucleophilic substitution reactions on activated halides.

- Final purification: The crude product is purified using techniques such as recrystallization or chromatography to yield pure astemizole .

Astemizole was primarily used in the treatment of allergic conditions due to its antihistaminic properties. Although it has been withdrawn from general use because of safety concerns, ongoing research suggests potential applications in neurodegenerative diseases and cancer therapy. Its ability to modulate protein interactions makes it a candidate for further studies in these areas .

Astemizole has been studied for its interactions with various biological targets:

- Histamine H1 receptors: As an antagonist, it competitively binds to these receptors, providing relief from allergy symptoms.

- hERG potassium channels: Inhibition of these channels leads to QT interval prolongation, which poses a risk for arrhythmias.

- Polycomb repressive complex 2: Astemizole disrupts interactions within this complex, which is significant in cancer biology .

Astemizole shares structural and functional similarities with several other antihistamines and compounds targeting similar pathways. Here are some notable comparisons:

| Compound | Type | Unique Features |

|---|---|---|

| Cetirizine | Second-generation antihistamine | Less sedating effects; fewer cardiac side effects |

| Loratadine | Second-generation antihistamine | Longer duration of action; does not affect hERG channels |

| Fexofenadine | Second-generation antihistamine | Active metabolite of terfenadine; safer profile |

| Diphenhydramine | First-generation antihistamine | More sedative; broader receptor activity |

Astemizole is unique due to its specific action on both histamine receptors and its potential effects on protein aggregation processes relevant to neurodegenerative diseases .

Multi-Step Organic Synthesis Optimization

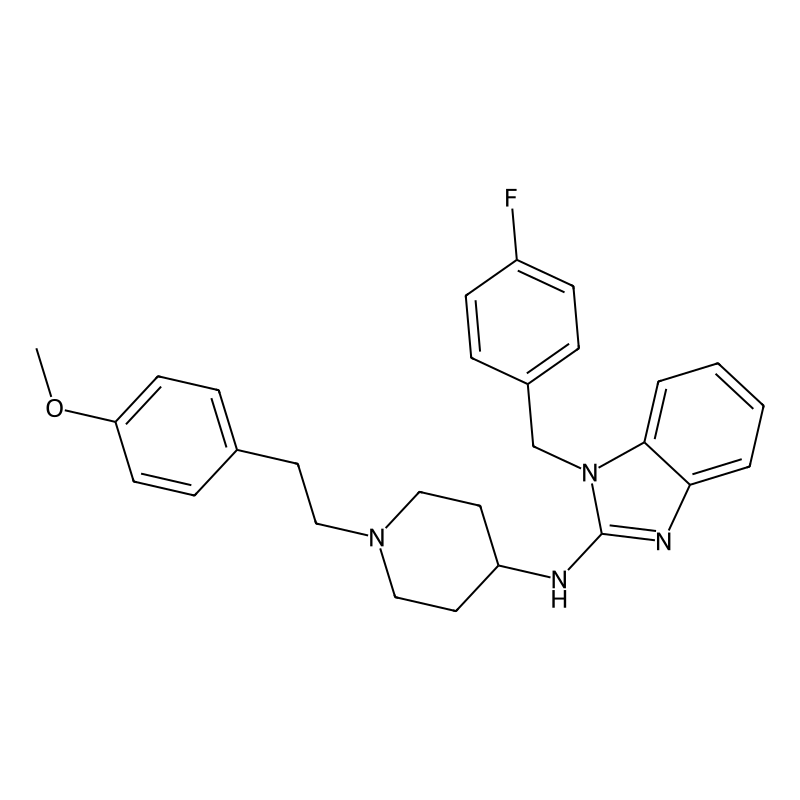

Astemizole synthesis relies on sophisticated multi-step organic methodologies that have been refined through decades of pharmaceutical development. The compound, chemically known as 1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine, requires precise synthetic strategies to construct its complex molecular architecture containing three distinct structural components: a fluorobenzyl group, a benzimidazole core, and a methoxyphenethylpiperidine moiety [1] [2].

The synthetic approach typically commences with the preparation of key intermediates that can be efficiently coupled to form the target molecule. Modern synthetic routes have demonstrated significant improvements in yield and selectivity through optimization of reaction conditions, catalyst selection, and purification protocols. Structure-activity relationship studies have revealed that modifications at various positions of the astemizole scaffold can dramatically influence both synthetic accessibility and biological activity, necessitating careful optimization of each synthetic step [2] [3].

Recent advances in astemizole synthesis have focused on developing more efficient pathways that minimize the number of synthetic transformations while maximizing overall yield. These efforts have resulted in streamlined processes that reduce both production costs and environmental impact through decreased reagent consumption and waste generation [4] [3].

Key Intermediates in Piperidine-Benzimidazole Coupling

The formation of the piperidine-benzimidazole linkage represents one of the most critical synthetic transformations in astemizole preparation. This coupling typically involves the reaction of 2-chloro-1-(4-fluorobenzyl)-1H-benzimidazole with various diamines to establish the requisite nitrogen-nitrogen bond [3]. The coupling reaction proceeds through nucleophilic substitution mechanisms, where careful control of reaction conditions is essential for optimal yields.

Key intermediates in this process include 2-chloro-1H-benzoimidazole derivatives that serve as versatile electrophilic partners. The preparation of these intermediates requires careful attention to regioselectivity, as the benzimidazole core can undergo substitution at multiple positions. Advanced synthetic methodologies have employed various protecting group strategies to ensure selective functionalization at the desired positions [5] [6].

The piperidine component typically enters the synthesis through ethyl 4-aminopiperidine-1-carboxylate or tert-butyl 4-aminopiperidine-1-carboxylate intermediates. These protected amino acids provide excellent nucleophilicity while maintaining synthetic flexibility for subsequent transformations. The coupling reactions are typically conducted in polar aprotic solvents such as dimethylformamide or acetonitrile, with triethylamine serving as the base to neutralize hydrogen chloride generated during the substitution process [3].

Optimization studies have revealed that reaction temperature, solvent choice, and base selection significantly influence both reaction rate and product purity. Higher temperatures generally accelerate the coupling process but may lead to increased side product formation. Systematic investigations have identified optimal conditions that balance reaction efficiency with product quality, typically involving temperatures between 150-170°C for 2-12 hours depending on the specific substrate combination [3].

Alkylation Strategies for Side Chain Functionalization

The introduction of the methoxyphenethyl side chain represents another crucial synthetic challenge in astemizole preparation. This alkylation typically occurs through nucleophilic substitution reactions between the piperidine nitrogen and 4-methoxyphenethyl bromide or related alkylating agents. The success of these transformations depends critically on the nucleophilicity of the piperidine nitrogen and the electrophilicity of the alkylating agent [3] [7].

Modern alkylation strategies employ a variety of leaving groups to optimize reaction efficiency. While bromide is the most commonly employed leaving group, alternative strategies using mesylate, tosylate, and other sulfonate esters have been investigated to improve reaction rates and reduce side product formation. The choice of alkylating agent often depends on availability, cost considerations, and the specific reaction conditions required for optimal conversion [3].

Solvent selection plays a crucial role in alkylation efficiency. Polar aprotic solvents such as acetonitrile and dimethylformamide are typically preferred due to their ability to stabilize both the nucleophile and the transition state. The use of potassium carbonate as a base has proven particularly effective, providing sufficient basicity to deprotonate the piperidine nitrogen while avoiding competing elimination reactions [3].

Temperature control during alkylation reactions is essential for achieving high yields while minimizing decomposition. Most alkylation reactions are conducted at elevated temperatures (80-85°C) to achieve reasonable reaction rates, but careful monitoring is required to prevent overheating that could lead to product degradation or unwanted side reactions [3].

Alternative alkylation strategies have explored the use of more reactive alkylating agents, including α-bromo ketones and α-bromo esters. These approaches can provide improved reaction rates and yields in certain cases, though they may require additional synthetic steps to introduce the desired functional groups. For example, the use of 2-bromo-1-(4-methoxyphenyl)ethan-1-one followed by reduction has been demonstrated as an effective alternative to direct alkylation with 4-methoxyphenethyl bromide [3].

Scalability Challenges in Industrial Manufacturing

The transition from laboratory-scale synthesis to industrial production of astemizole presents numerous technical and economic challenges that must be carefully addressed to ensure successful commercialization. Scale-up considerations encompass reaction engineering, heat transfer, mass transfer, mixing efficiency, and safety considerations, all of which become increasingly critical as production volumes increase [8] [9].

Heat transfer limitations represent one of the most significant challenges in astemizole scale-up. Many of the synthetic transformations involved in astemizole preparation are exothermic, requiring careful thermal management to prevent runaway reactions or product degradation. As reactor size increases, the surface area to volume ratio decreases, making heat removal increasingly difficult. This fundamental scaling limitation necessitates redesign of reaction conditions, potentially requiring lower concentrations, modified temperature profiles, or alternative reaction pathways [9].

Mass transfer considerations become particularly important for biphasic reactions commonly encountered in astemizole synthesis. The coupling reactions between organic phases and aqueous workup procedures require efficient mixing to ensure complete reaction and optimal yields. Scaling up these processes requires careful attention to agitation design, phase separation techniques, and residence time distribution to maintain the reaction efficiency observed at smaller scales [8].

Solvent management presents additional scalability challenges, particularly given the large volumes of organic solvents required for industrial-scale astemizole production. Recovery and recycling of solvents such as dimethylformamide, acetonitrile, and chloroform become essential for economic viability. This necessitates investment in distillation equipment, solvent purification systems, and waste treatment facilities [10].

Quality control and process analytical technology requirements increase substantially during scale-up. Industrial production requires robust analytical methods capable of monitoring reaction progress, detecting impurities, and ensuring batch-to-batch consistency. The development of process analytical technology systems that can provide real-time monitoring of critical quality attributes becomes essential for maintaining product quality at industrial scales [11].

Safety considerations become paramount during scale-up, particularly given the use of hazardous reagents and solvents in astemizole synthesis. Industrial production requires comprehensive safety assessments, including evaluation of thermal hazards, toxicity concerns, and environmental impact. The implementation of appropriate safety systems, including emergency shutdown procedures and containment systems, represents a significant investment in industrial-scale production [10].

Manufacturing flexibility represents another critical scalability challenge. Industrial facilities must be designed to accommodate variations in demand, regulatory requirements, and synthetic modifications. This requires investment in flexible manufacturing systems that can adapt to changing production requirements while maintaining efficiency and quality standards [8].

Purification Techniques and Quality Control Standards

The purification of astemizole to pharmaceutical grade standards requires sophisticated separation techniques and rigorous quality control procedures. Given the complex structure of astemizole and the potential for numerous synthetic impurities, purification strategies must be carefully designed to achieve the high purity levels required for pharmaceutical applications [12] [13].

High-performance liquid chromatography represents the gold standard for astemizole purity analysis and serves as both an analytical tool and a preparative purification method. Reversed-phase chromatography using C18 columns with phosphate buffer-acetonitrile mobile phases has been extensively optimized for astemizole separation. The method typically employs UV detection at 280 nanometers, taking advantage of the strong UV absorption of the benzimidazole chromophore [12].

The analytical HPLC method for astemizole purity evaluation has been validated to detect impurities at levels as low as 0.05% for certain structural analogs and 0.25% for others, demonstrating excellent sensitivity for pharmaceutical quality control applications. The method utilizes indole as an internal standard to ensure quantitative accuracy and reproducibility across different analytical runs [12].

Crystallization and recrystallization techniques play crucial roles in astemizole purification, particularly for achieving the final pharmaceutical grade product. The compound's crystalline structure and solubility characteristics make it amenable to purification through controlled crystallization from appropriate solvent systems. Recrystallization protocols typically involve dissolution in hot solvents followed by controlled cooling to promote selective crystallization of the desired product while leaving impurities in solution [14] [15].

Solvent selection for recrystallization requires careful consideration of astemizole's solubility profile. The compound demonstrates good solubility in organic solvents such as dimethyl sulfoxide (20 mg/mL), ethanol (5 mg/mL), and dimethylformamide (10 mg/mL), while showing limited solubility in aqueous systems [16] [17]. This solubility profile enables effective purification through organic solvent recrystallization processes.

Spectrophotometric methods have been developed as complementary analytical techniques for astemizole quality control. UV absorption and second derivative spectrophotometric methods provide rapid screening capabilities for pharmaceutical formulations, offering detection limits of 1.05 μg/mL for astemizole [13]. These methods are particularly valuable for routine quality control applications where rapid turnaround times are essential.

Advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, provide definitive structural confirmation and impurity identification capabilities. LC-MS/MS methods have been developed for simultaneous determination of astemizole and its major metabolites, demonstrating excellent sensitivity with lower limits of quantification as low as 2.5 ng/mL [11]. These methods are essential for comprehensive impurity profiling and stability studies.

Quality control standards for pharmaceutical-grade astemizole typically require minimum purity levels of 98% or higher, with specific limits on individual impurities and total impurity content [16] [17]. Residual solvent limits must comply with ICH guidelines, requiring sensitive analytical methods capable of detecting and quantifying organic solvents at parts-per-million levels.

Stability testing represents a critical component of astemizole quality control, requiring evaluation of the compound's degradation behavior under various environmental conditions. Accelerated stability studies examine the effects of temperature, humidity, and light exposure on product quality, providing essential data for establishing appropriate storage conditions and shelf-life specifications [18].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 6.43 (est)

5.8

Decomposition

Appearance

Melting Point

149.1 °C

Storage

UNII

GHS Hazard Statements

H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Antihistaminic

Products containing astemizole were withdrawn from the US and Canadian markets by the manufacturer in June 1999.

Antihistamines are indicated in the prophylactic and symptomatic treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis due to inhalant allergens and foods. /Antihistamines/ NOTE: Products containing astemizole were withdrawn from the US and Canadian markets by the manufacturer in June 1999.

For more Therapeutic Uses (Complete) data for ASTEMIZOLE (7 total), please visit the HSDB record page.

Pharmacology

Astemizole is a synthetic piperidinyl-benzimidazol derivative with antiallergic properties, Astemizole acts as a reversible competitive inhibitor of histamine H1 receptors, with less anticholinergic effects compared to related agents. It is a long-acting, non-sedative antihistaminic used in the treatment of seasonal allergic rhinitis, asthma, allergic conjunctivitis, and chronic idiopathic urticaria. (NCI04)

MeSH Pharmacological Classification

ATC Code

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AX - Other antihistamines for systemic use

R06AX11 - Astemizole

Mechanism of Action

Antihistamines are effective therapy against histamine-mediated conditions, including seasonal and perennial allergic rhinitis and chronic urticaria. They may also have a therapeutic role to play in asthma. Until recently all antihistamines produced some degree of drowsiness, as well as having anticholinergic side effects. Several non-sedating antihistamines have now been developed. Evidence suggests that their freedom from central nervous system effects is due to their lack of penetration of the blood brain barrier. They also have no appreciable binding to cholinergic receptors. Two of these non-sedating antihistamines, terfenadine and astemizole, have novel binding characteristics with the histamine H1 receptor, exhibiting irreversible binding at higher concentrations. In humans astemizole has a remarkably long half-life of elimination, on the order of 12 to 18 days for metabolites. Clinical trials have demonstrated that these newer antihistamines are as effective as classical antihistamines and that they have no greater incidence of central nervous system or anticholinergic side effects than placebo.

QT interval prolongation and torsade de pointes are associated with astemizole intake and have been ascribed to block the repolarizing K+ currents, specifically the rapidly activating component of the delayed rectifier iKr. ... The perforated patch clamp recording technique was used to study the effects of desmethylastemizole (20 nmol/liter) on action potentials and iKr in isolated rabbit ventricular myocytes. Desmethylastemizole produced action potential prolongation and the induction of plateau early afterdepolarizations. Under voltage clamp conditions, desmethylastemizole suppressed iKr amplitude by approximately 65%. The drug E-4031 (100 nmol/liter), which selectively blocks iKr, had a similar effect on current amplitude. Desmethylastemizole, the major astemizole metabolite, blocks the repolarizing K+ current iKr with high affinity. The clinical observation of QT prolongation and torsade de pointes found with astemizole intake may principally be caused by the proarrhythmic effects of its metabolite desmethylastemizole.

Astemizole /has/ been recognized in rare cases to induce the syndrome of torsades de pointes, i.e. QT interval prolongation and life-threatening ventricular tachycardia. /It/ was found to prolong cardiac repolarization when its metabolic elimination was impaired, such as by liver disease or drugs that inhibit the 3A family of cytochrome P450. In vitro studies indicate that this action is due to blockade of one or more of the cardiac potassium channels that determine the duration of the action potential.

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Protein binding: 96%

Time to peak concentration: Within 1 hour.

It is not known whether astemizole is distributed into human breast milk. Astemizole is distributed into the milk of dogs.

Following concomitant administration of astemizole with food, oral bioavailability of the drug is decreased by 60%.

Metabolism Metabolites

Orally administered astemizole is well absorbed but undergoes an extensive first-pass metabolism to O-desmethylastemizole. Desmethylastemizole is formed in the human microsomal systems of the small intestine as well as the liver, which suggests the role of cytochromes P450 (P450s) in the first-pass metabolism of astemizole. Human P450s involved in the O-demethylation of astemizole have, however, not been identified, and the involvement of twelve known drug-metabolizing P450s were denied. During the course of the P450 identification study, higher activities of the astemizole O-demethylation in the rabbit small intestine than in the liver (about 3-fold) were found. These data suggest the possible involvement of CYP2J, since P450 included in this subfamily is dominantly expressed in the small intestine of rabbits. ...

... Three metabolites of astemizole were detected in a /human/ liver microsomal system, i.e. desmethylastemizole (DES-AST), 6-hydroxyastemizole (6OH-AST) and norastemizole (NOR-AST) at the ratio of 7.4:2.8:1. Experiments with recombinant P450s and antibodies indicate a negligible role for CYP3A4 on the main metabolic route of astemizole, i.e. formation of DES-AST, although CYP3A4 may mediate the relatively minor metabolic routes to 6OH-AST and NOR-AST. Recombinant CYP2D6 catalyzed the formation of 6OH-AST and DES-AST. Studies with human liver microsomes, however, suggest a major role for a mono P450 in DES-AST formation. ...

Second-generation, relatively nonsedating histamine H1-receptor antagonists (H1-RA) are extensively used worldwide for the symptomatic treatment of allergic rhinoconjunctivitis and chronic urticaria. Information about the pharmacokinetics and pharmacodynamics of these medications, while still incomplete, is now sufficient to permit optimisation of therapy. Published pharmacokinetic and pharmacodynamic information on these H1-RA is summarised here, and areas where more data are required are delineated. Serum concentrations of most second-generation H1-RA are relatively low, and are usually measured by radioimmunoassay. After oral administration, peak concentrations are observed within 2 or 3 h. Bioavailability has not been well studied, due to the lack of intravenous formulations. Most H1-RA are metabolised in the hepatic cytochrome P450 system: terfenadine, astemizole, loratadine, azelastine, and ebastine have 1 or more active metabolites which are present in serum in higher concentrations than the respective parent compound, and therefore can be measured by high performance liquid chromatography. Cetirizine, an active metabolite of the first generation H1-receptor antagonist hydroxyzine, is not further metabolised to any great extent in vivo, and is eliminated via renal excretion. Levocabastine is also eliminated primarily by excretion. Serum elimination half-life values differ greatly from 1 H1-RA to another, and are 24 h or less for terfenadine, astemizole, loratadine, cetirizine, azelastine and ebastine, and the active metabolites of terfenadine, loratadine and ebastine. The active metabolite of azelastine (demethylazelastine) has a serum elimination half-life value of about 2 days, while that of astemizole (demethyl-astemizole) has a value of 9.5 days. From the few published studies in which the apparent volumes of distribution of the second-generation H1-RA have been calculated, it appears that tissue distribution is extensive. In children, the half-lives of H1-RA are generally shorter than are found in adults; there is no published information on the pharmacokinetics of astemizole, loratadine, azelastine, or ebastine in children. In some elderly adults, terfenadine, loratadine and cetirizine may have longer half-lives than in young healthy adults. There is little published data on the pharmacokinetics of the second-generation H1-RA in patients with impaired hepatic function. The half-life of cetirizine is prolonged in those with impaired renal function. There is a paucity of information on the pharmacokinetics of H1-RA in neonates, in pregnancy or during lactation.

The antiallergic effects of astemizole and its metabolites were studied in rats and guinea pigs. All of the metabolites of astemizole tested were more active than the parent compound in inhibiting contraction of the ileum and bronchoconstriction induced by histamine in guinea pigs. Desmethylastemizole was about the same as astemizole in inhibiting mepyramine binding in guinea pig cerebellum. In heterologous passive cutaneous anaphylaxis (PCA) and homologous PCA, the metabolites caused almost equipotent inhibition to that seen with astemizole. No H2-antagonistic activity was seen with astemizole or desmethylastemizole.

Astemizole has known human metabolites that include 2-(4-hydroxyphenyl)acetaldehyde, 6-Hydroxyastemizole, 6-desmethylastermizole, and norastemizole.

It is metabolized by CYP3A4. [Wikidpedia]. Almost completely metabolized in the liver and primarily excreted in the feces. Half Life: 1 day

Wikipedia

Drug Warnings

Astemizole /has/ been recognized in rare cases to induce the syndrome of torsades de pointes, i.e. QT interval prolongation and life-threatening ventricular tachycardia. /It/ was found to prolong cardiac repolarization when its metabolic elimination was impaired, such as by liver disease or drugs that inhibit the 3A family of cytochrome P450. In vitro studies indicate that this action is due to blockade of one or more of the cardiac potassium channels that determine the duration of the action potential.

Safe use of antihistamines during pregnancy has not been established; therefore, the drugs should not be used in women who are or may become pregnant unless the potential benefits justify the possible risks to the fetus. Some manufacturers caution that antihistamines should not be used during the third trimester because of the risk of severe reactions (e.g., seizures) to the drugs in neonates and premature infants. /Antihistamines/

Patients receiving astemizole ... should be instructed to take the drug only as needed an not to exceed the prescribed dosage. The manufacturer of astemizole states that patients should be advised not to use astemizole on an as-needed ("prn") basis for immediate relief of symptoms. In addition, while a loading-dose regimen previously was recommended when an accelerated onset of effect was sought, such a regimen no longer is recommended because of the risk of cardiotoxicity.

For more Drug Warnings (Complete) data for ASTEMIZOLE (8 total), please visit the HSDB record page.

Biological Half Life

Elimination: Astemizole (plus hydroxylated metabolites) - Mutiple doses, biphasic with an initial half life of 7 to 9 days (with plasma concentrations being reduced by 75% within this phase) and a terminal half life of about 19 days.

With multiple doses: 7 to 9 days (initial); 19 days (terminal).

The active metabolite of astemizole (demethyl-astemizole) has a value of 9.5 days.

Analytic Laboratory Methods

Analyte: astemizole; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: astemizole; matrix: chemical purity; procedure: liquid chromatography with detection at 278 nm and comparison to standards

Analyte: astemizole; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification)

For more Analytic Laboratory Methods (Complete) data for ASTEMIZOLE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Radioimmunoassay procedures for the determination of the determination of astemizole and metabolites in human human plasma.

Storage Conditions

Interactions

The effects of chemical agents on the metabolism of the antihistamine drug astemizole were investigated to evaluate drug-drug interactions. Chemical inhibitors of astemizole O-demethylation were screened using the small intestinal and liver microsomes from rabbit as an animal model for the first-pass metabolism of humans. In the rabbit small intestine, astemizole O-demethylation was clearly inhibited by ebastine, arachidonic acid, alpha-naphthoflavone, ketoconazole, tranylcypromine, troglitazone and terfenadine. In humans, these inhibitors also reduced microsomal astemizole O-demethylation in both the small intestine and liver. However, the inhibition rate of almost all these chemicals were clearly greater in the small intestine than in the liver. Thus, a different contribution of cytochrome p450 in each tissue is suggested. All the chemicals inhibited astemizole O-demethylation in recombinant CYP2J2 microsomes. The results suggest that CYP2J2 is involved in astemizole O-demethylation in both the human small intestine and liver; however, the contribution in the liver is lower than in the small intestine. The effects of the CYP2J2 inhibitors during first-pass metabolism may be more important in the small intestine than in the liver. Since all the inhibition profiles of astemizole O-demethylation were different in the liver and small intestine, involvement of another p450 in astemizole O-demethylation in human liver may be speculated. In the rabbit microsomal systems, the same metabolites found in humans were qualitatively detected and the inhibition profiles of the chemical agents in the microsomes resembled that of humans.

Concurrent use of astemizole with clarithromycin, erythromycin or troleandomycin is contraindicated; pending further evaluation, concurrent use of astemizole with other macrolide antibiotics, such as azithromycin, is not recommended.

The aim of this study was to evaluate the effects of astemizole given intraperitoneally /to mice/ singly or for 7 days on the anticonvulsant activity of antiepileptic drugs against maximal electroshock-induced convulsions in mice. The following antiepileptic drugs were administered intraperitoneally: valproate magnesium, carbamazepine, diphenylhydantoin and phenobarbital. Adverse effects were evaluated in the chimney test (motor performance) and passive avoidance task (long-term memory). Brain and plasma levels of antiepileptic drugs were measured by immunofluorescence. Astemizole (a single dose and following a 7-day treatment at 2-6 mg/kg) reduced the threshold for electroconvulsions, being without effect upon this parameter at lower doses. Astemizole (1 mg/kg) did not significantly alter the protective effect of antiepileptic drugs against maximal electroshock (after acute and 7-day administration). Also, acute astemizole (2 mg/kg) remained ineffective in this respect. Astemizole (2 mg/kg), following chronic administration, significantly reduced the protective efficacy of phenobarbital and diphenylhydantoin, reflected by an increase in their ED(50) values (50% effective dose necessary to protect 50% of animals tested against maximal electroshock) from 21.1 to 34.0 mg/kg and from 10.4 to 19.2 mg/kg, respectively. Astemizole (2 mg/kg) did not alter the protective activity of the remaining antiepileptic drugs. Moreover, astemizole (2 mg/kg) did not influence the free plasma levels and brain concentration of the studied antiepileptic drugs. Also, this H(1) receptor antagonist did not impair long-term memory or motor coordination when given acutely. However, 7-day treatment with astemizole (2 mg/kg) significantly decreased TD(50) (50% toxic dose required to induce motor impairment in 50% of animals) value of phenobarbital, being without effect on carbamazepine, valproate and diphenylhydantoin in this respect. Similarly, phenobarbital and diphenylhydantoin, administered alone at their ED(50)s against maximal electroshock, or combined with astemizole, disturbed long-term memory in mice. The results of this study indicate that astemizole may need to be used with caution in epileptic patients.

For more Interactions (Complete) data for ASTEMIZOLE (15 total), please visit the HSDB record page.

Dates

Generation and Characterization of Cytochrome P450 2J3/10 CRISPR/Cas9 Knockout Rat Model

Jian Lu, Ang Chen, Xinrun Ma, Xuyang Shang, Yuanjin Zhang, Yuanqing Guo, Mingyao Liu, Xin WangPMID: 32878767 DOI: 10.1124/dmd.120.000114

Abstract

Cytochrome P450 2J2 (CYP2J2) enzyme attracts more attention because it not only metabolizes clinical drugs but also mediates the biotransformation of important endogenous substances and the regulation of physiologic function. Although CYP2J2 is very important, few animal models are available to study its functionIn particular, a

gene knockout (KO) rat model for drug metabolism and pharmacokinetics is not available. In this report, the CRISPR/Cas9 technology was used to delete rat

, the orthologous genes of

in humans. The

KO rats were viable and fertile and showed no off-target effect. Compared with wild-type (WT) rats, the mRNA and protein expression of

in liver, small intestine, and heart of KO rats were completely absent. At the same time,

mRNA expression and protein expression were significantly decreased in these tissues. Further

and

metabolic studies of astemizole, a typical substrate of CYP2J, indicated that CYP2J was functionally inactive in KO rats. The heart function indexes of WT and KO rats were also measured and compared. The myocardial enzymes, including creatine kinase-muscle brain type (CK-MB), creatine kinase (CK), and CK-MB/CK ratio, of KO rats increased by nearly 140%, 80%, and 60%, respectively. In conclusion, this study successfully developed a new

KO rat model, which is a useful tool to study the function of CYP2J in drug metabolism and cardiovascular disease. SIGNIFICANCE STATEMENT: Human CYP2J2 is involved not only in clinical drug metabolism but also in the biotransformation of important endogenous substances. Therefore, it is very important to construct new animal models to study its function

. This study successfully developed a new CYP2J knockout rat model by using CRISPR/Cas9 technology. This rat model provides a useful tool to study the role of CYP2J in drug metabolism and diseases.

Structure-Guided Development of Small-Molecule PRC2 Inhibitors Targeting EZH2-EED Interaction

Daohai Du, Dandan Xu, Licheng Zhu, Giulia Stazi, Clemens Zwergel, Yanli Liu, Zhongyuan Luo, Yuanqing Li, Yuanyuan Zhang, Kongkai Zhu, Yiluan Ding, Jingqiu Liu, Shijie Fan, Kaiyan Zhao, Naixia Zhang, Xiangqian Kong, Hualiang Jiang, Kaixian Chen, Kehao Zhao, Sergio Valente, Jinrong Min, Wenhu Duan, Cheng LuoPMID: 34077206 DOI: 10.1021/acs.jmedchem.0c02261

Abstract

Disruption of EZH2-embryonic ectoderm development (EED) protein-protein interaction (PPI) is a new promising cancer therapeutic strategy. We have previously reported the discovery of astemizole, a small-molecule inhibitor targeting the EZH2-EED PPI. Herein, we report the cocrystal structure of EED in complex with astemizole at 2.15 Å. The structure elucidates the detailed binding mode of astemizole to EED and provides a structure-guided design for the discovery of a novel EZH2-EED interaction inhibitor, DC-PRC2in-01, with an affinityof 4.56 μM. DC-PRC2in-01 destabilizes the PRC2 complex, thereby leading to the degradation of PRC2 core proteins and the decrease of global H3K27me3 levels in cancer cells. The proliferation of PRC2-driven lymphomas cells is effectively inhibited, and the cell cycle is arrested in the G0/G1 phase. Together, these data demonstrate that DC-PRC2in-01 could be an effective chemical probe for investigating the PRC2-related physiology and pathology and providing a promising chemical scaffold for further development.

Drug compound screening in single and integrated multi-organoid body-on-a-chip systems

Aleksander Skardal, Julio Aleman, Steven Forsythe, Shiny Rajan, Sean Murphy, Mahesh Devarasetty, Nima Pourhabibi Zarandi, Goodwell Nzou, Robert Wicks, Hooman Sadri-Ardekani, Colin Bishop, Shay Soker, Adam Hall, Thomas Shupe, Anthony AtalaPMID: 32101533 DOI: 10.1088/1758-5090/ab6d36

Abstract

Current practices in drug development have led to therapeutic compounds being approved for widespread use in humans, only to be later withdrawn due to unanticipated toxicity. These occurrences are largely the result of erroneous data generated by in vivo and in vitro preclinical models that do not accurately recapitulate human physiology. Herein, a human primary cell- and stem cell-derived 3D organoid technology is employed to screen a panel of drugs that were recalled from market by the FDA. The platform is comprised of multiple tissue organoid types that remain viable for at least 28 days, in vitro. For many of these compounds, the 3D organoid system was able to demonstrate toxicity. Furthermore, organoids exposed to non-toxic compounds remained viable at clinically relevant doses. Additional experiments were performed on integrated multi-organoid systems containing liver, cardiac, lung, vascular, testis, colon, and brain. These integrated systems proved to maintain viability and expressed functional biomarkers, long-term. Examples are provided that demonstrate how multi-organoid 'body-on-a-chip' systems may be used to model the interdependent metabolism and downstream effects of drugs across multiple tissues in a single platform. Such 3D in vitro systems represent a more physiologically relevant model for drug screening and will likely reduce the cost and failure rate associated with the approval of new drugs.Reliable identification of cardiac liability in drug discovery using automated patch clamp: Benchmarking best practices and calibration standards for improved proarrhythmic assessment

Nina Brinkwirth, Kiyoshi Takasuna, Masafumi Doi, Nadine Becker, Alison Obergrussberger, Søren Friis, Hatsue Furukawa, Yuka Hasegawa, Takayuki Oka, Atsushi Ohtsuki, Niels Fertig, Sonja Stoelzle-FeixPMID: 32565325 DOI: 10.1016/j.vascn.2020.106884

Abstract

Screening compounds for activity on the hERG channel using patch clamp is a crucial part of safety testing. Automated patch clamp (APC) is becoming widely accepted as an alternative to manual patch clamp in order to increase throughput whilst maintaining data quality. In order to standardize APC experiments, we have investigated the effects on ICvalues under different conditions using several devices across multiple sites.

APC instruments SyncroPatch 384i, SyncroPatch 384PE and Patchliner, were used to record hERG expressed in HEK or CHO cells. Up to 27 CiPA compounds were used to investigate effects of voltage protocol, incubation time, labware and time between compound preparation and experiment on IC

values.

All IC

values of 21 compounds recorded on the SyncroPatch 384PE correlated well with IC

values from the literature (Kramer et al., 2013) regardless of voltage protocol or labware, when compounds were used immediately after preparation, but potency of astemizole decreased if prepared in Teflon or polypropylene (PP) compound plates 2-3 h prior to experiments. Slow acting compounds such as dofetilide, astemizole, and terfenadine required extended incubation times of at least 6 min to reach steady state and therefore, stable IC

values.

Assessing the influence of different experimental conditions on hERG assay reliability, we conclude that either the step-ramp protocol recommended by CiPA or a standard 2-s step-pulse protocol can be used to record hERG; a minimum incubation time of 5 min should be used and although glass, Teflon, PP or polystyrene (PS) compound plates can be used for experiments, caution should be taken if using Teflon, PS or PP vessels as some adsorption can occur if experiments are not performed immediately after preparation. Our recommendations are not limited to the APC devices described in this report, but could also be extended to other APC devices.

Astemizole as a drug to inhibit the effect of SARS-COV-2 in vitro

Xiangjun Wang, Jiayu Lu, Shuai Ge, Yajing Hou, Tian Hu, Yuexin Lv, Cheng Wang, Huaizhen HePMID: 33932547 DOI: 10.1016/j.micpath.2021.104929

Abstract

Since the beginning of December 2019, a novel Coronavirus severe respiratory disease, caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) which also been termed 2019-new CoV (2019-nCoV), has continued to spread worldwide. As of August 27, 2020, a total of 24,232,429 people have been infected and 826,518 people have died. In our study, we found that astemizole can antagonize ACE2 and inhibit the entry of SARS-COV-2 spike pseudovirus into ACE2-expressed HEK293T cells (ACE2hi cells). We analysied the binding character of astemizole to ACE2 by molecular docking and surface plasmon resonance (SPR) assays and molecule docking, SARS-COV-2 spike pseudotype virus was also taken to investigate the suppression viropexis effect of astemizole. The results showed that astemizole can bind to the ACE2 receptor and inhibit the invasion of SARS-COV-2 Spike pseudoviruses. Thus astemizole represent potential drug candidates that can be re-used in anti-coronavirus therapies.Development of a Next-Generation Biosensing Platform for Simultaneous Detection of Mechano- and Electrophysiology of the Drug-Induced Cardiomyocytes

Nomin-Erdene Oyunbaatar, Yukan Dai, Arunkumar Shanmugasundaram, Bong-Kee Lee, Eung-Sam Kim, Dong-Weon LeePMID: 31535848 DOI: 10.1021/acssensors.9b00852

Abstract

Detection of adverse effects of cardiac toxicity at an early stage by in vitro methods is crucial for the preclinical drug screening. Over the years, several kinds of biosensing platforms have been proposed by the scientific society for the detection of cardiac toxicity. However, the proposed tissue platforms have been optimized to measure either mechanophysiology or electrophysiology of the cardiomyocytes but not both. Herein, we demonstrate in detail our successful attempt toward developing a novel "multifunctional microphysiological system" also known as "organs-on-chips" to measure simultaneously the mechanical and electrical characteristics of cardiomyocytes in vitro. The proposed device can rapidly recognize drug-induced cardiovascular toxicity in real time, which is one of the most significant factors for drug discovery and postmarketing surveillance. We confirm that the proposed sensor delivers the direct relationship between the contraction force and cell impedance of cardiomyocytes under the influence of different cardiovascular drugs such as verapamil, astemizole, and lidocaine. The obtained assay results provide a great potential for a deep understanding of the drug effects on the cardiomyocytes in vitro.Improving prediction of torsadogenic risk in the CiPA in silico model by appropriately accounting for clinical exposure

Derek J LeishmanPMID: 31730936 DOI: 10.1016/j.vascn.2019.106654

Abstract

Any adverse event is reliant on three properties: the appropriate pharmacology to trigger the event, the appropriate exposure of compound, and intrinsic patient factors. Each alone is necessary but insufficient to predict the event. The Comprehensive in vitro Proarrhythmia Assessment (CiPA) initiative attempts to predict the risk of torsade de pointes (TdP) by focusing on an in-silico model with thresholds determined at modest multiples of the therapeutic exposure for the parent molecule. This emphasizes the pharmacologic properties necessary for TdP but does not account for situations where clinical exposure may be higher, or where hERG potassium channel active metabolites are involved. Could accounting for clinical worst-case scenarios and metabolites, as is already standard practice in thorough QTc studies, improve the prediction algorithm? Terfenadine, a drug classed as "Intermediate" risk by CiPA, was assessed differently in the in-silico model validation. The clinical concentration of terfenadine used for the model was the exposure in the presence of metabolic inhibition representing a 14 to 40-fold increase in exposure compared to the therapeutic plasma concentration. However, several other "Intermediate" risk compounds are also known to be sensitive to metabolic inhibition and/or to have therapeutically active major metabolites, some of which are known to block hERG. Risperidone and astemizole are relevant examples. If only parent exposure is used to calculate a therapeutic window, risperidone has a relatively large multiple between clinical exposure and the hERG potency. Using this exposure of risperidone, the drug borders the "Intermediate" and "Low/No" risk categories for the CiPA in-silico model's TdP metric. The desmethyl metabolite of astemizole likely contributes significantly to the effects on cardiac repolarization, being equipotent on hERG but circulating at much higher levels than parent. Recalculating the TdP metric and margin values for terfenadine, risperidone and astemizole using the unbound concentration normally associated with treatment and a clinical worst case changes the qNet metric to higher risk values and illustrates the potential benefit to the algorithm of consistently using a clinical high exposure scenario accounting for all "hERG-active species". This exercise suggests repeating the model qualification accounting for clinical exposures and metabolites under 'stressed' scenarios would improve prediction of the TdP risk.Eag1 Gene and Protein Expression in Human Retinoblastoma Tumors and its Regulation by pRb in HeLa Cells

María de Guadalupe Chávez-López, Violeta Zúñiga-García, Blanca Elena Castro-Magdonel, Eunice Vera, Efraín Garrido, Janet Sánchez-Ramos, M Verónica Ponce-Castañeda, M de Lourdes Cabrera-Muñoz, Yesenia Escobar, Cindy Sharon Ortiz, Elisabeth Hernández-Gallegos, Arturo Avalos-Fuentes, Javier CamachoPMID: 31973216 DOI: 10.3390/genes11020119

Abstract

Retinoblastoma is the most common pediatric intraocular malignant tumor. Unfortunately, low cure rates and low life expectancy are observed in low-income countries. Thus, alternative therapies are needed for patients who do not respond to current treatments or those with advanced cases of the disease.(Eag1) is a voltage-gated potassium channel involved in cancer.

expression is upregulated by the human papilloma virus (HPV) oncogene E7, suggesting that retinoblastoma protein (pRb) may regulate

. Astemizole is an antihistamine that is suggested to be repurposed for cancer treatment; it targets proteins implicated in cancer, including histamine receptors, ATP binding cassette transporters, and Eag channels. Here, we investigated Eag1 regulation using pRb and Eag1 expression in human retinoblastoma. The effect of astemizole on the cell proliferation of primary human retinoblastoma cultures was also studied. HeLa cervical cancer cells (HPV-positive and expressing Eag1) were transfected with

.

mRNA expression was studied using qPCR, and protein expression was assessed using western blotting and immunochemistry. Cell proliferation was evaluated with an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

transfection down-regulated Eag1 mRNA and protein expression. The human retinoblastoma samples displayed heterogeneous Eag1 mRNA and protein expression. Astemizole decreased cell proliferation in primary retinoblastoma cultures. Our results suggest that Eag1 mRNA and protein expression was regulated by pRb in vitro, and that human retinoblastoma tissues had heterogeneous Eag1 mRNA and protein expression. Furthermore, our results propose that the multitarget drug astemizole may have clinical relevance in patients with retinoblastoma, for instance, in those who do not respond to current treatments.